Triptobenzene H

Vue d'ensemble

Description

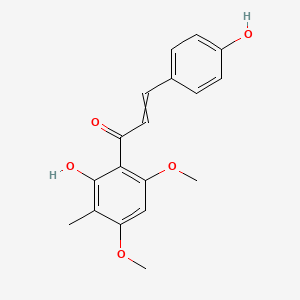

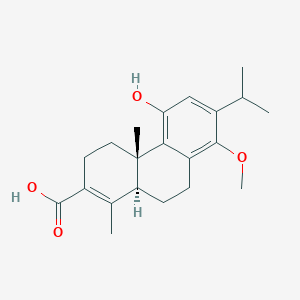

Triptobenzene H is an abietane diterpenoid with formula C21H28O4, originally isolated from Tripterygium wilfordii. It has a role as a plant metabolite. It is an alpha,beta-unsaturated monocarboxylic acid, an abietane diterpenoid, a carbotricyclic compound, a tricyclic diterpenoid, a member of phenols and a monomethoxybenzene.

This compound is a natural product found in Tripterygium wilfordii with data available.

Applications De Recherche Scientifique

Immunosuppressive Activities : Triptobenzene H has been identified as having significant immunosuppressive activity. This was demonstrated in a study that isolated various compounds, including this compound, from the CHCl3 extracts of Tripterygium hypoglaucum. The immunosuppressive activity was tested using the lymphocyte transformation test, and the results showed that all compounds, including this compound, exhibited significant immunosuppressive activity (Duan Hong-quan, 2007).

Anti-Cancer Properties : Another study on the anti-cancer constituents from Tripterygium wilfordii identified several diterpenes, including 3-epi-triptobenzene B (Ⅰ), triptobenzene B (Ⅱ), among others. These compounds showed positive anti-cancer effects on HeLa and L929 cell lines, suggesting potential applications in cancer research (Duan Hong-quan, 2007).

Chemical Synthesis and Stereochemistry Studies : In a study focused on the total synthesis of aromatic abietane diterpenoids, triptobenzene T, vitexifolin C, 4-epi-triptobenzene L, and triptobenzene L were synthesized. This work enabled the confirmation and/or establishment of the absolute stereochemistry of each natural product synthesized, contributing to the understanding of their molecular structures and potential pharmacological activities (Li Xin, Carter R., 2018).

Mécanisme D'action

Target of Action

Triptobenzene H, an abietane diterpenoid , primarily targets macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis.

Mode of Action

this compound interacts with its primary targets, the macrophages, by activating them . This activation leads to indirect liver damage . The exact molecular interactions between this compound and macrophages are still under investigation.

Biochemical Pathways

The activation of macrophages by this compound leads to an increase in the levels of TNF-α and IL-1β mRNA . These are key players in the inflammatory response, suggesting that this compound may affect the inflammatory pathways.

Result of Action

The activation of macrophages by this compound results in indirect liver damage . This is evidenced by the significant increase in the levels of mouse serum alanine aminotransferase and aspartate aminotransferase, markers of liver damage, when this compound is administered at a dose of 10 mg/kg . This also leads to aggravated liver inflammation .

Analyse Biochimique

. .

Biochemical Properties

Triptobenzene H plays a significant role in biochemical reactions. It has been found to significantly increase TNF-α and IL-1β mRNA levels in macrophages . This suggests that this compound interacts with these biomolecules and influences their expression.

Cellular Effects

The effects of this compound on cells are profound. It causes indirect liver damage by increasing the levels of TNF-α and IL-1β mRNA in macrophages . This indicates that this compound influences cell function and impacts cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as TNF-α and IL-1β. By increasing the mRNA levels of these molecules, this compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

Its ability to cause indirect liver damage by influencing the levels of certain biomolecules suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Its interaction with TNF-α and IL-1β suggests that it may be involved in the metabolic pathways of these biomolecules .

Propriétés

IUPAC Name |

(4aS,10aS)-5-hydroxy-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-11(2)15-10-17(22)18-14(19(15)25-5)6-7-16-12(3)13(20(23)24)8-9-21(16,18)4/h10-11,16,22H,6-9H2,1-5H3,(H,23,24)/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQIHCWNAMEWEW-KKSFZXQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC2(C1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(CC[C@]2([C@H]1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317110 | |

| Record name | Triptobenzene H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146900-55-2 | |

| Record name | Triptobenzene H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146900-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptobenzene H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Triptobenzene H and what is its known biological activity?

A1: this compound has been isolated from the chloroform extracts of several plants within the Tripterygium genus, including Tripterygium hypoglaucum [] and Tripterygium wilfordii []. Studies indicate that this compound exhibits significant immunosuppressive activity [].

Q2: How was the chemical structure of this compound elucidated?

A2: The structure of this compound was determined through spectroscopic studies, including techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This approach allows researchers to analyze the compound's structure by examining its interactions with electromagnetic radiation and determining its mass-to-charge ratio, respectively [, ].

Q3: Are there any studies investigating the immunosuppressive activity of this compound and other related diterpenoids?

A3: Yes, research has shown that this compound, along with other diterpenoids like Triptoquinone A, Triptoquinone B, and Triptoquinone H, isolated from Tripterygium hypoglaucum, exhibit notable immunosuppressive activity. These compounds were tested using lymphocyte transformation tests, a common method for evaluating the effects of compounds on immune cell proliferation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.